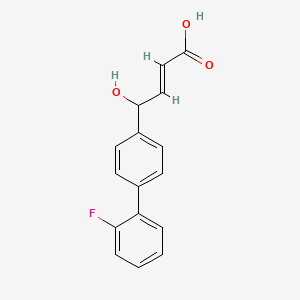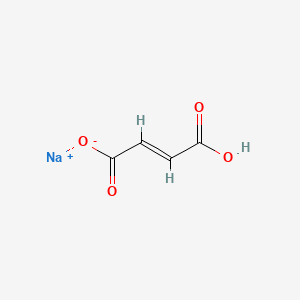
Phorbol-12-tigliate-13-decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phorbol-12-tigliate-13-decanoate is a complex organic compound belonging to the family of phorbol esters. These esters are known for their biological activities, particularly in the modulation of protein kinase C, which plays a crucial role in various cellular processes. The molecular formula of this compound is C35H52O8, and it has a molecular weight of approximately 600.78 g/mol .
Métodos De Preparación
The synthesis of Phorbol-12-tigliate-13-decanoate is intricate and requires advanced organic synthesis techniques. One common method involves the modification and reaction of phorbol, utilizing specific reagents and catalysts to achieve esterification . The total synthesis of phorbol itself is a multi-step process, often involving reactions such as Shapiro reaction, Tamao-Fleming oxidation, and ring-closing metathesis to construct the complex tetracyclic skeleton .
Análisis De Reacciones Químicas
Phorbol-12-tigliate-13-decanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, affecting its biological activity.
Reduction: This reaction can alter the functional groups present in the compound.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phorbol-12-tigliate-13-decanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the modulation of protein kinase C, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis . In biomedical research, phorbol esters are used to construct carcinogenic models, aiding in the study of cancer development and potential treatments . Additionally, this compound has been investigated for its potential therapeutic applications in treating diseases like cancer, HIV, and Alzheimer’s disease .
Mecanismo De Acción
The primary mechanism of action of Phorbol-12-tigliate-13-decanoate involves the activation of protein kinase C. This activation leads to a cascade of cellular events, including the modulation of gene expression, cell proliferation, and apoptosis. The compound’s ability to selectively modulate specific isoforms of protein kinase C makes it a valuable tool in studying various diseases and developing targeted therapies .
Comparación Con Compuestos Similares
Phorbol-12-tigliate-13-decanoate is unique among phorbol esters due to its specific ester groups, which confer distinct biological activities. Similar compounds include:
Phorbol 12-myristate 13-acetate: Known for its potent tumor-promoting activity.
Tigilanol tiglate: Investigated for its therapeutic potential in cancer treatment.
Phorbol 12,13-dibutyrate: Used in research to study protein kinase C activation.
These compounds share a common phorbol backbone but differ in their ester groups, leading to variations in their biological activities and applications.
Propiedades
Número CAS |
59086-92-9 |
|---|---|
Fórmula molecular |
C35H52O8 |
Peso molecular |
600.8 g/mol |
Nombre IUPAC |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C35H52O8/c1-8-10-11-12-13-14-15-16-27(37)43-35-28(32(35,6)7)25-18-24(20-36)19-33(40)26(17-22(4)29(33)38)34(25,41)23(5)30(35)42-31(39)21(3)9-2/h9,17-18,23,25-26,28,30,36,40-41H,8,10-16,19-20H2,1-7H3/b21-9+/t23-,25+,26-,28-,30-,33-,34-,35-/m1/s1 |
Clave InChI |
QWYNFKKVBDGBLL-KFWZAFQTSA-N |
SMILES |
CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)/C(=C/C)/C)C)O)C=C(C4=O)C)O)CO |
SMILES canónico |
CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO |
Pictogramas |
Acute Toxic; Irritant; Health Hazard |
Sinónimos |
phorbol 12-tiglate 13-decanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-N-(3,4,5-trimethoxyphenyl)cyclohexene-1-carboxamide](/img/structure/B1232522.png)






![10,13-Dimethyl-17-(1,4,5-trimethyl-hex-2-enyl)-1,2,9,10,11,12,13,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1232536.png)


![[2-[3-phenyl-2-[(E)-3-phenylprop-2-enoyl]-3,4-dihydropyrazol-5-yl]phenyl] acetate](/img/structure/B1232540.png)


![(8Z,22Z)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1232545.png)
